

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)acrylate

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Compound of Interest

Compound Name: Methyl 3-(4-bromophenyl)acrylate

Cat. No.: B371518

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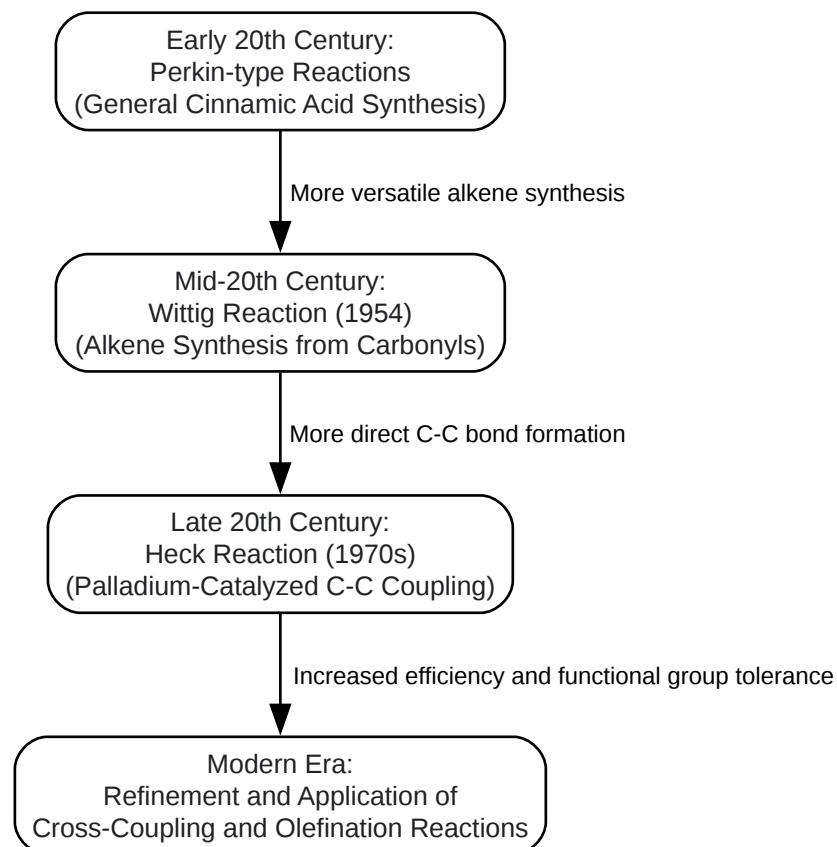
Introduction

Methyl 3-(4-bromophenyl)acrylate, a member of the cinnamate ester family, is a significant organic compound with the chemical formula $C_{10}H_9BrO_2$.^{[1][2]} Its structure, featuring a brominated phenyl group attached to an acrylate moiety, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of **methyl 3-(4-bromophenyl)acrylate**, with a focus on its relevance to researchers and professionals in drug development and chemical synthesis. The presence of the bromine atom on the aromatic ring and the reactive acrylate group allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.^[3]

Discovery and History: A Timeline of Synthetic Innovation

While a singular, definitive "discovery" of **methyl 3-(4-bromophenyl)acrylate** is not prominently documented in historical chemical literature, its existence and synthesis are intrinsically linked to the development of key organic reactions in the 20th century. The synthesis of cinnamic acids and their esters has been a fundamental pursuit in organic chemistry for over a century, with early methods like the Perkin reaction laying the groundwork.

Conceptual Timeline of Synthesis Development:

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Caption: Evolution of synthetic methods for cinnamate derivatives.

The emergence of powerful synthetic tools such as the Wittig reaction and palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, revolutionized the synthesis of compounds like **methyl 3-(4-bromophenyl)acrylate**. These methods offered greater efficiency, milder reaction conditions, and broader functional group tolerance compared to older techniques. The availability of starting materials like 4-bromobenzaldehyde and 4-bromoiodobenzene, coupled with the development of these robust synthetic protocols, made the preparation of **methyl 3-(4-bromophenyl)acrylate** a routine procedure in modern organic synthesis laboratories.

Physicochemical and Spectroscopic Data

The physical and spectral properties of **methyl 3-(4-bromophenyl)acrylate** are crucial for its identification, purification, and application in further synthetic steps.

Table 1: Physicochemical Properties of Methyl (E)-3-(4-bromophenyl)acrylate

Property	Value
CAS Number	3650-78-0[2]
Molecular Formula	C ₁₀ H ₉ BrO ₂ [1][2]
Molecular Weight	241.08 g/mol [1][2]
Melting Point	84-86 °C[4][5]
Boiling Point	311.4 °C at 760 mmHg[4]
Density	1.447 g/cm ³ [4]
Appearance	White to pale yellow solid[3]

Table 2: Spectroscopic Data of Methyl (E)-3-(4-bromophenyl)acrylate

Spectroscopy	Data
¹ H NMR	Predicted shifts include signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl ester protons.
¹³ C NMR	Predicted shifts include signals for the aromatic carbons, the vinylic carbons, the carbonyl carbon of the ester, and the methyl carbon.
IR (Infrared)	Expected characteristic peaks for C=O stretching of the ester, C=C stretching of the alkene and aromatic ring, and C-Br stretching.
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z 240 and 242 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

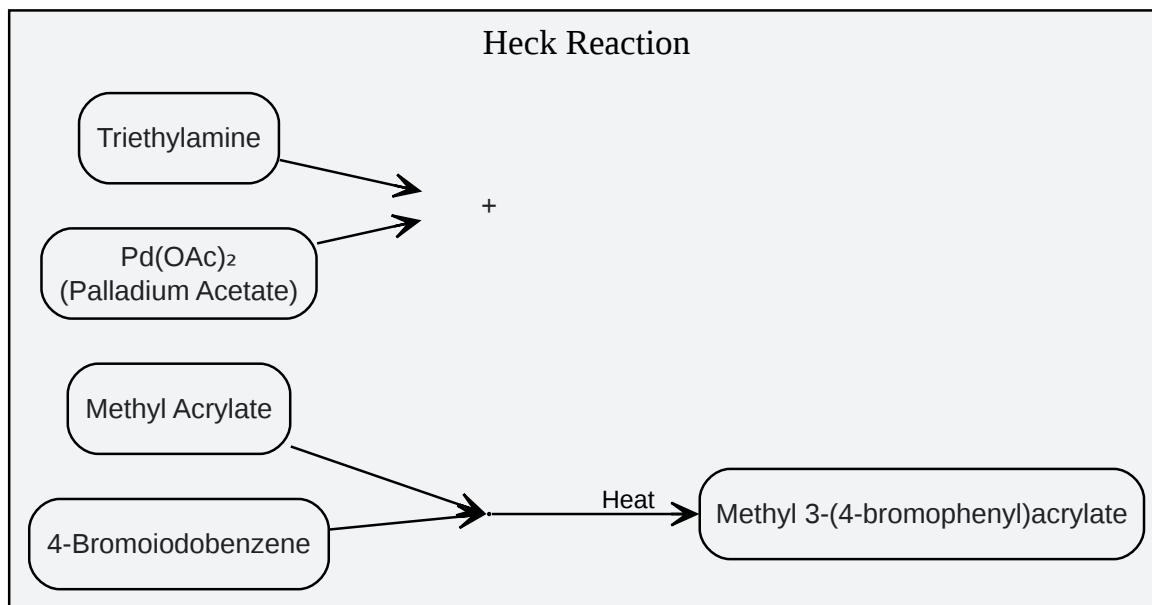
Experimental Protocols for Synthesis

The synthesis of **methyl 3-(4-bromophenyl)acrylate** can be efficiently achieved through modern synthetic methodologies. The Heck reaction and the Wittig-Horner reaction are two of the most common and reliable approaches.

Synthesis via the Heck Reaction

The Heck reaction provides a direct method for the arylation of alkenes. In this case, 4-bromoiodobenzene is coupled with methyl acrylate in the presence of a palladium catalyst.

Reaction Scheme:



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Caption: Heck reaction for the synthesis of **methyl 3-(4-bromophenyl)acrylate**.

Detailed Experimental Protocol:

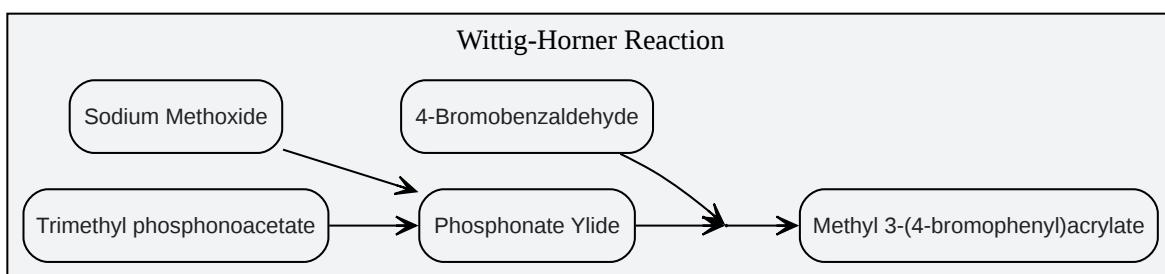
- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoiodobenzene (1.0 eq), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq), and a suitable solvent such as acetonitrile or DMF.

- **Addition of Reagents:** Add methyl acrylate (1.2 eq) and triethylamine (Et_3N , 2.0 eq) to the flask.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **methyl 3-(4-bromophenyl)acrylate**.

Synthesis via the Wittig-Horner Reaction

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.

Reaction Scheme:



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Caption: Wittig-Horner synthesis of **methyl 3-(4-bromophenyl)acrylate**.

Detailed Experimental Protocol:

- **Ylide Formation:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
- **Addition of Base:** Add a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH) (1.1 eq), portion-wise to the solution and stir for 30-60 minutes at 0 °C to generate the phosphonate ylide.
- **Aldehyde Addition:** Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
- **Reaction Conditions:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure **(E)-methyl 3-(4-bromophenyl)acrylate**.

Applications in Drug Development and Chemical Synthesis

Methyl 3-(4-bromophenyl)acrylate serves as a key intermediate in the synthesis of a variety of more complex molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The acrylate moiety can undergo various transformations, including Michael addition, polymerization, and reduction, further expanding its synthetic utility. These properties make it a valuable precursor for the synthesis of biologically active compounds and functional materials.

Conclusion

Methyl 3-(4-bromophenyl)acrylate is a synthetically important molecule whose preparation has been facilitated by the advent of modern organic reactions. While its specific "discovery" is

not a singular event, its history is a testament to the evolution of synthetic chemistry. The reliable and efficient synthetic protocols now available, such as the Heck and Wittig-Horner reactions, ensure its continued use as a versatile building block in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

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